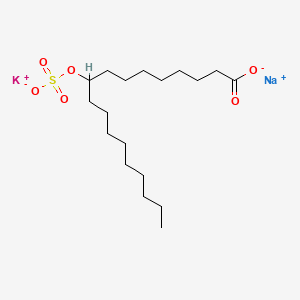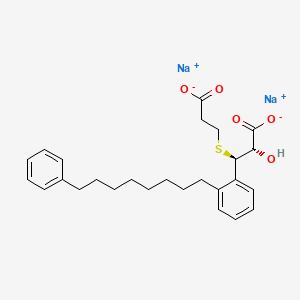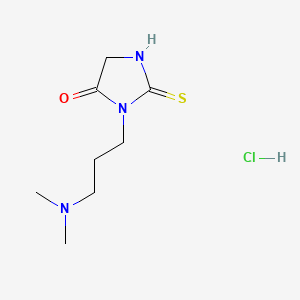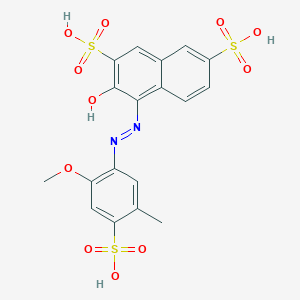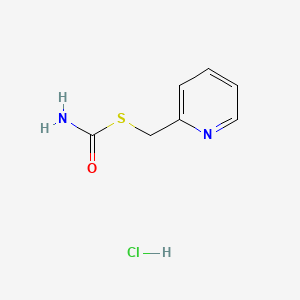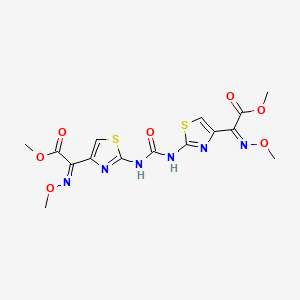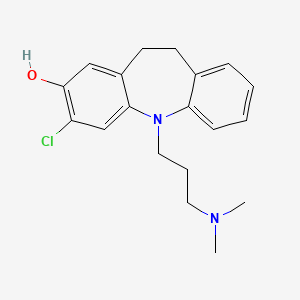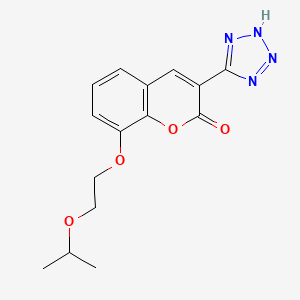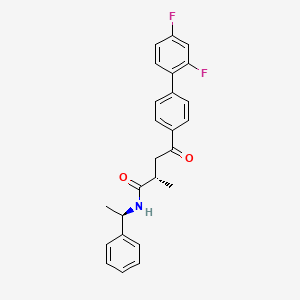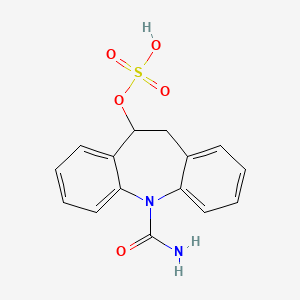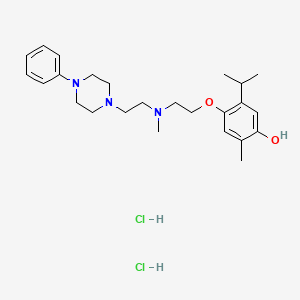
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(2-(4-phenyl-1-piperazinyl)ethyl)amino)ethoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COR 2838 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about COR 2838 are limited, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COR 2838 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods may include:
Step 1: Preparation of precursor compounds through controlled reactions.
Step 2: Intermediate formation using specific reagents and catalysts.
Step 3: Final synthesis of COR 2838 under optimized conditions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of COR 2838 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
COR 2838 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of COR 2838.
Scientific Research Applications
COR 2838 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials and compounds.
Mechanism of Action
The mechanism of action of COR 2838 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Properties
CAS No. |
103840-36-4 |
|---|---|
Molecular Formula |
C25H39Cl2N3O2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-methyl-4-[2-[methyl-[2-(4-phenylpiperazin-1-yl)ethyl]amino]ethoxy]-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C25H37N3O2.2ClH/c1-20(2)23-19-24(29)21(3)18-25(23)30-17-16-26(4)10-11-27-12-14-28(15-13-27)22-8-6-5-7-9-22;;/h5-9,18-20,29H,10-17H2,1-4H3;2*1H |
InChI Key |
WMHUIMYWOIEOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


